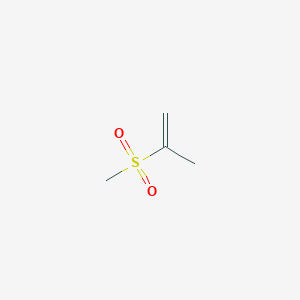

2-methanesulfonylprop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methanesulfonylprop-1-ene, also known as 1-propene, 2-(methylsulfonyl)-, is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a propene backbone, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

CH2=CHCH3+CH3SO2Cl→CH2=C(CH3)SO2CH3+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-methanesulfonylprop-1-ene undergoes various chemical reactions, including:

Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Corresponding substituted products such as sulfonamides or sulfonate esters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Methanesulfonylprop-1-ene serves as a versatile intermediate in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into other molecules, which is crucial in synthesizing complex organic compounds.

- Sulfonation Processes : It can be used to introduce sulfonyl groups into organic substrates, enhancing their reactivity and solubility.

Case Study: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The reaction involved the nucleophilic attack of an amine on the sulfonyl group, leading to the formation of various sulfonamide derivatives with antimicrobial properties. This application highlights the compound's importance in pharmaceutical chemistry.

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes this compound for developing new drugs. Its ability to modify biological activity makes it a valuable tool in drug design.

- Drug Development : The compound has been investigated for its potential in creating novel therapeutic agents. For instance, modifications to existing drug scaffolds using this compound have resulted in enhanced efficacy and reduced side effects.

Data Table: Pharmaceutical Compounds Derived from this compound

| Compound Name | Activity Type | Reference |

|---|---|---|

| Sulfamethoxazole | Antibacterial | |

| Celecoxib | Anti-inflammatory | |

| Zonisamide | Anticonvulsant |

Environmental Chemistry

In environmental applications, this compound is investigated for its role in wastewater treatment and pollutant degradation.

- Wastewater Treatment : The compound has been shown to effectively remove organic pollutants from industrial wastewater through advanced oxidation processes. Its high reactivity allows it to break down complex organic molecules into less harmful substances.

Case Study: Reactive Extraction of Methanesulfonic Acid

A recent study explored the extraction of methanesulfonic acid from wastewater using this compound as a reagent. The results indicated that this method significantly improved the removal efficiency of toxic compounds from wastewater, showcasing its potential for environmental remediation efforts .

Material Science

In material science, this compound is used to create advanced materials with unique properties.

- Polymer Synthesis : The compound can be employed in the synthesis of sulfonated polymers, which exhibit enhanced ionic conductivity and thermal stability. These materials are crucial for applications in fuel cells and batteries.

Data Table: Properties of Sulfonated Polymers

| Polymer Type | Ionic Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|

| Sulfonated Polyethylene | 15 | 250 |

| Sulfonated Polystyrene | 20 | 230 |

Wirkmechanismus

The mechanism of action of 2-methanesulfonylprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic acid: A strong acid used in various industrial applications.

Sulfonimidates: Organosulfur compounds with similar reactivity and applications.

Uniqueness

2-methanesulfonylprop-1-ene is unique due to its combination of a reactive methanesulfonyl group and a propene backbone, which provides versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Methanesulfonylprop-1-ene, a compound with the chemical formula C4H8O2S, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Molecular Structure:

- Molecular Formula: C4H8O2S

- Molecular Weight: 120.17 g/mol

- CAS Number: 69773-82-6

Structural Features:

The compound features a propene backbone with a methanesulfonyl group, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed as an alternative antimicrobial agent, particularly in treating infections caused by resistant strains.

Antitumor Activity

The compound's antitumor properties have also been explored. In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Animal models of acute inflammation indicated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cytokine Modulation: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptosis in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound inhibited biofilm formation, suggesting its potential use in treating chronic infections.

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the effects of varying concentrations of this compound on MCF-7 breast cancer cells. The study found that the compound not only reduced cell viability but also increased markers associated with apoptosis, such as caspase activation.

Eigenschaften

IUPAC Name |

2-methylsulfonylprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTNWZALCIUXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.